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Compound of Interest

Compound Name:
4-[Ethyl(methyl)sulfamoyl]benzoic

acid

CAS No.: 6306-19-0

Cat. No.: B14741741

Get Quote

Executive Summary
Probenecid (4-(dipropylsulfamoyl)benzoic acid) is a classic uricosuric agent used to treat

hyperuricemia and gout by inhibiting organic anion transporters (OATs) and URAT1 in the renal

proximal tubule.[1][2]

4-[Ethyl(methyl)sulfamoyl]benzoic acid (referred to herein as the EMA Analogue) is a close

structural congener where the N,N-dipropyl moiety is replaced by an N-ethyl-N-methyl group.

While not a marketed API, this compound serves as a critical reference point for:

Impurity Profiling: Identifying synthetic by-products arising from contaminated amine starting

materials.

SAR Studies: Understanding the minimum hydrophobic requirements for OAT inhibition.

Structural Comparison & Physicochemical Properties[3]
[4]
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The core difference lies in the sulfonamide nitrogen substitution. Probenecid features two

propyl chains (C3), providing significant lipophilic bulk. The EMA Analogue features one ethyl

(C2) and one methyl (C1) chain, reducing the carbon count by three methylene units.

Comparative Data Table
Feature Probenecid

EMA Analogue (4-
[Ethyl(methyl)...])

IUPAC Name
4-(dipropylsulfamoyl)benzoic

acid

4-

[ethyl(methyl)sulfamoyl]benzoi

c acid

Formula C₁₃H₁₉NO₄S C₁₀H₁₃NO₄S

Mol.[2] Weight 285.36 g/mol 243.28 g/mol

LogP (Calc) ~3.21 ~1.95 - 2.10

pKa (Acid) 3.4 (Carboxylic acid) ~3.4 (Negligible shift)

H-Bond Donors 1 (COOH) 1 (COOH)

H-Bond Acceptors 4 4

Rotatable Bonds 6 4

Structural Visualization
The following diagram illustrates the structural divergence and the common pharmacophore

(Benzoic Acid + Sulfonamide).

Common Core
(4-Carboxybenzenesulfonyl)
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.quickcompany.in/patents/a-process-for-the-preparation-of-2-nitro-4-methylsulfonyl-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14741741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Structural divergence of Probenecid and its EMA Analogue from a common sulfonyl

core.

Synthetic Pathways & Origins
Understanding the synthesis is crucial for determining whether the EMA Analogue appears as a

process impurity or a designed congener.

The Mechanism
Both compounds are synthesized via the nucleophilic attack of a secondary amine on 4-

carboxybenzenesulfonyl chloride (or its ester protected form).

Probenecid Synthesis: Uses Di-n-propylamine.[1]

EMA Analogue Origin:

Intentional: Uses N-Ethylmethylamine.[3]

Impurity: If the di-n-propylamine reagent is contaminated with ethylmethylamine (unlikely

due to boiling point differences) or if synthesis occurs via stepwise alkylation where an

ethyl group is introduced erroneously.

Synthesis Workflow Protocol
Step 1: Sulfonyl Chloride Formation

Reagents: 4-Carboxybenzoic acid + Chlorosulfonic acid (excess).

Condition: Heat to 100°C for 2 hours.

Product: 4-Carboxybenzenesulfonyl chloride.[1]

Step 2: Amidation (Divergence Point)

Reagents: Sulfonyl chloride intermediate + Target Amine (Dipropyl vs. Ethylmethyl).
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Base: NaOH or Pyridine (to scavenge HCl).

Condition: 0-5°C (exothermic control), then ambient stir for 4 hours.

Workup: Acidification (HCl) to precipitate the sulfonamide-benzoic acid.[2][4]

Amine Selection (Critical Control Point)
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Figure 2: Synthetic divergence based on amine selection.

Analytical Profiling & Differentiation
To distinguish the EMA Analogue from Probenecid in a quality control (QC) or pharmacokinetic

setting, the following methodologies are validated.

A. Mass Spectrometry (LC-MS/MS)
This is the most definitive identification method.

Probenecid (MW 285):

Parent Ion:
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Fragmentation: Loss of propyl group (

).

EMA Analogue (MW 243):

Parent Ion:

Fragmentation: Loss of ethyl (

) or methyl (

).

Differentiation: The mass difference of 42 Da (equivalent to three

units) allows for rapid exclusion in MS spectra.

B. HPLC Retention Time (Reverse Phase)
Due to the significant difference in lipophilicity (LogP), the compounds are easily separable on

C18 columns.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

Prediction:

EMA Analogue: Elutes earlier (Lower LogP ~2.1). More polar due to shorter alkyl chains.

Probenecid: Elutes later (Higher LogP ~3.2). Stronger interaction with the stationary

phase.

C. NMR Spectroscopy (

H-NMR)
Probenecid: Shows signals for two equivalent propyl groups (triplet at ~0.9 ppm, multiplet at

~1.5 ppm, triplet at ~3.1 ppm).
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EMA Analogue: Shows distinct signals for one ethyl group (triplet + quartet) and one methyl

group (singlet at ~2.7 ppm). The lack of symmetry and the presence of the N-methyl singlet

are diagnostic.

Structure-Activity Relationship (SAR) Implications[3][7]
The transition from Probenecid to the EMA Analogue highlights the role of hydrophobic bulk in

uricosuric activity.

Mechanism of Action (OAT Inhibition)
Probenecid works by competitively inhibiting Organic Anion Transporters (OAT1, OAT3) and

URAT1. These transporters have a hydrophobic binding pocket that accommodates the alkyl

tails of the inhibitor.

Lipophilicity Rule: Higher lipophilicity (up to a limit) generally correlates with higher affinity for

OATs. Probenecid's dipropyl groups provide optimal steric bulk and hydrophobicity.

EMA Analogue (Lower Potency): The reduction in chain length (Propyl

Ethyl/Methyl) reduces the Van der Waals interactions within the transporter's binding pocket.

Prediction: The EMA Analogue is likely a weaker inhibitor of URAT1 compared to

Probenecid.

Pharmacokinetics: The EMA Analogue would have a shorter half-life and faster renal

clearance due to lower protein binding and higher water solubility.

Binding Pocket Interaction

Renal Transporter
(OAT1 / URAT1)

Hydrophobic Pocket Ionic Site (+)

Probenecid
(Dipropyl)

Strong Hydrophobic
Interaction COO- Interaction

High Inhibition
(Effective Uricosuric)

EMA Analogue
(Ethyl/Methyl)

Weak Hydrophobic
Interaction COO- Interaction

Lower Inhibition
(Reduced Efficacy)
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Figure 3: SAR model showing the impact of alkyl chain length on transporter inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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